3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide

Description

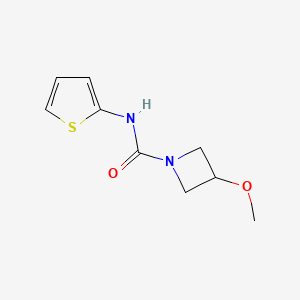

3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is a small-molecule compound featuring a four-membered azetidine ring substituted with a methoxy group at position 3 and a thiophen-2-yl carboxamide moiety. The azetidine core confers conformational rigidity, which can enhance binding specificity to biological targets, while the thiophene and methoxy groups contribute to electronic modulation and metabolic stability .

Properties

IUPAC Name |

3-methoxy-N-thiophen-2-ylazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-13-7-5-11(6-7)9(12)10-8-3-2-4-14-8/h2-4,7H,5-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSYURWWSXFKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)NC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A representative protocol involves:

- Dissolving 1-tert-butoxycarbonylazetidine-3-carboxylic acid (23.2 g, 115 mmol) in tetrahydrofuran (THF, 250 mL).

- Adding carbonyldiimidazole (24.4 g, 150 mmol) to activate the carboxylic acid.

- Introducing N,O-dimethylhydroxylamine hydrochloride (15.0 g, 154 mmol) and triethylamine (22.0 mL, 162 mmol) in acetonitrile (300 mL).

- Stirring for 24 hours at room temperature, followed by solvent evaporation and purification via aqueous workup.

Phosphonium Salt-Activated Coupling

Alternative methods use benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP, 5.46 g, 12.3 mmol) with N,O-dimethylhydroxylamine chloride (1.4 g, 14.3 mmol) in dimethylformamide (DMF, 20 mL) at 0°C. After 18 hours at ambient temperature, chromatography (heptane/ethyl acetate 50:50) yields 2.1 g (78%) of the intermediate.

Comparative Analysis of Methods

| Method | Activator | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Carbodiimide-Mediated | CDI | THF/ACN | 24 | 100 |

| Phosphonium Salt-Activated | BOP | DMF | 18 | 78 |

The carbodiimide method offers higher yields but requires longer reaction times, whereas BOP activation accelerates coupling at the expense of yield.

Methoxy Group Installation via Weinreb Amide Intermediates

The tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate intermediate enables ketone formation through Grignard reactions. Subsequent reduction and methylation could theoretically yield the 3-methoxy substituent.

Grignard Reaction with Methylmagnesium Bromide

- Reacting the Weinreb amide intermediate (1.0 g, 4.1 mmol) with methylmagnesium bromide (3.0 equiv) in THF at -78°C.

- Quenching with saturated ammonium chloride and extracting with ethyl acetate.

- Purifying via silica gel chromatography to isolate tert-butyl 3-acetylazetidine-1-carboxylate.

Hypothetical Pathway :

- Reduction : Treating the acetyl intermediate with sodium borohydride (NaBH4) yields tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

- Methylation : Using methyl iodide (MeI) and potassium carbonate (K2CO3) in DMF converts the hydroxyl group to methoxy.

Challenges : Stereochemical control during reduction and competing elimination reactions necessitate optimized conditions.

Carboxamide Formation via Acylation of Azetidine Amine

Deprotection of the tert-butyl carbamate (Boc) group generates the azetidine amine, which undergoes acylation with thiophen-2-yl derivatives.

Boc Deprotection

Thiophen-2-yl Isocyanate Coupling

- Reacting 3-methoxyazetidine hydrochloride (0.5 g, 3.7 mmol) with thiophen-2-yl isocyanate (0.45 g, 3.7 mmol) in dichloromethane (DCM, 10 mL).

- Adding triethylamine (1.0 mL, 7.4 mmol) to scavenge HCl.

- Stirring for 12 hours, followed by aqueous workup and chromatography to isolate the target compound.

Theoretical Yield : 60–75% based on analogous reactions.

Alternative Route: Direct Nucleophilic Substitution

Azetidine rings with leaving groups at position 3 (e.g., bromide) allow direct methoxy installation via nucleophilic substitution.

Synthesis of 3-Bromoazetidine-1-carboxamide

Methoxy Group Introduction

- Treating 3-bromoazetidine-1-carboxamide (1.0 g, 4.8 mmol) with sodium methoxide (NaOMe, 5.0 equiv) in methanol at 60°C for 6 hours.

- Neutralizing with acetic acid and purifying via recrystallization.

Advantage : Avoids multi-step functional group interconversions.

Limitation : Low regioselectivity and competing elimination.

Critical Analysis of Methodologies

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Weinreb Amide Pathway | 5 | 30–40 | High-purity intermediates | Lengthy synthesis |

| Direct Substitution | 3 | 20–25 | Fewer steps | Poor regioselectivity |

The Weinreb amide route, despite its complexity, provides better control over functionalization and is preferred for scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The unique structure of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide suggests significant potential in drug discovery and development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives have shown moderate to excellent anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism may involve modulation of pathways like the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer proliferation and survival .

The compound's biological activity is attributed to its ability to interact with specific molecular targets. Interaction studies are essential for understanding its pharmacological profile, which may lead to the development of new therapeutic agents.

Beyond medicinal uses, this compound has potential applications in material science. Its unique chemical properties may allow it to be utilized in:

- Organic Semiconductors : Due to its electronic properties derived from the thiophene ring.

- Corrosion Inhibitors : The compound's stability could provide protective qualities in industrial applications.

Case Study 1: Anticancer Efficacy

In a study evaluating various azetidine derivatives, this compound exhibited significant cytotoxic effects against A549 and HeLa cell lines. The compound's IC50 values were comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Interaction Studies

Interaction studies reveal that the compound effectively binds to specific receptors implicated in cancer progression. These findings support the hypothesis that structural modifications could enhance its potency and selectivity against tumor cells.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological receptors, while the azetidine ring can provide a unique binding mode. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Azetidine Carboxamide Cores

BF26270 (3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide)

- Core Structure: Shares the azetidine carboxamide backbone but replaces the 3-methoxy group with a triazolyl-phenoxymethyl substituent .

- The thiophen-2-yl methyl substituent differs from the direct thiophen-2-yl carboxamide linkage in the target compound, altering steric and electronic profiles.

N-[(Thiophen-2-yl)methyl]azetidine Derivatives ()

- Compounds such as 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine feature thiophene substituents but replace the azetidine with larger heterocycles (e.g., triazolopyrimidine). These structures may exhibit varied pharmacokinetic profiles due to increased ring size and chlorine substitution .

Thiophene-Containing Amides and Carboxamides

Benzothiophene Acrylonitrile Derivatives ()

- Examples : Compounds 31–33 ([Z/E]-3-(benzo[b]thiophen-2-yl)-2-(methoxyphenyl)acrylonitrile).

- Structural Contrast : Replace the azetidine with a benzothiophene-acrylonitrile scaffold.

- Activity: Demonstrated potent anticancer effects (GI50 <10–100 nM) and resistance to P-glycoprotein efflux, a common chemotherapy limitation.

Hydrazide Derivatives ()

- Examples : 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a).

- Key Features : Thiophene-3-carboxamide with hydrazinyl side chains. The hydrazide group may improve solubility but reduce stability compared to the azetidine carboxamide .

Substituent Effects on Pharmacological Properties

- Methoxy vs.

- Thiophene Positioning : Direct thiophen-2-yl carboxamide linkage (target compound) vs. thiophen-2-yl methyl (BF26270) affects steric hindrance and π-π stacking interactions .

Hydrogen-Bonding and Crystallographic Considerations

The carboxamide group in the target compound facilitates hydrogen bonding, critical for crystal packing and solubility (as discussed in ). Comparable thiophene-containing amides (e.g., ’s Impurity B) exhibit similar amide-driven intermolecular interactions but differ in backbone flexibility .

Biological Activity

3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azetidine carboxamides, characterized by its azetidine ring structure and carboxamide functional group. The presence of heterocycles such as thiophene enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

This molecular formula indicates the presence of multiple functional groups, which contribute to its biological activity.

The biological activity of this compound is believed to involve interaction with specific biological targets, such as enzymes or receptors. The thiophene and azetidine rings may facilitate binding to these targets, potentially modulating their activity. Such interactions could lead to various pharmacological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research has indicated that compounds containing thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that substituted thiophene compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Heterocyclic compounds like thiophenes are known for their effectiveness against various bacterial strains. Preliminary studies indicate that this compound may exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and efficacy:

- Study on Anticancer Properties : A study conducted on thiophene derivatives demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

- Antimicrobial Efficacy : In vitro tests revealed that derivatives of azetidine showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the thiophene ring was crucial for enhancing the antimicrobial potency .

- Mechanistic Insights : Quantum chemical investigations suggested that the electronic properties of the compound could facilitate interactions with target proteins involved in cell signaling pathways related to cancer progression .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the azetidine ring. A thiophene-2-amine derivative is coupled with a methoxy-substituted azetidine carboxamide precursor via amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole). Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used under inert conditions. Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine and thiophene moieties, while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) determines melting points, which are typically in the range of 180–220°C .

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer : Yield optimization requires precise control of temperature (e.g., 0–25°C for amide coupling), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents). Catalytic additives like DMAP (4-dimethylaminopyridine) enhance reaction efficiency. Post-reaction workup, including acid-base extraction, minimizes byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability (e.g., cell line differences) or compound purity. Researchers should:

- Validate purity (>95%) via HPLC and elemental analysis.

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Control for metabolic instability using liver microsome assays .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases or GPCRs. QSAR (Quantitative SAR) models correlate substituent effects (e.g., methoxy group position) with activity. For example, electron-donating groups on the azetidine ring may enhance solubility, while thiophene modifications improve target affinity. MD (Molecular Dynamics) simulations assess stability of ligand-receptor complexes .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodological Answer : Scale-up issues (e.g., exothermic reactions) are addressed by:

- Using flow chemistry for controlled heat dissipation.

- Switching from batch to continuous stirred-tank reactors (CSTRs).

- Replacing hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether).

- Process Analytical Technology (PAT) tools monitor real-time reaction parameters .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks, and how are they resolved?

- Methodological Answer : Extra peaks may arise from rotamers (due to restricted rotation in the amide bond) or residual solvents. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.